H-Arg-Ser-Gly-Pro-Pro-Gly-Leu-Gln-Gly-Arg-Leu-Gln-Arg-Leu-Leu-Gln-Ala-Ser-Gly-Asn-His-Ala-Ala-Gly-Ile-Leu-Thr-Met-Gly-OH
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Overview
Description
The compound H-Arg-Ser-Gly-Pro-Pro-Gly-Leu-Gln-Gly-Arg-Leu-Gln-Arg-Leu-Leu-Gln-Ala-Ser-Gly-Asn-His-Ala-Ala-Gly-Ile-Leu-Thr-Met-Gly-OH is a peptide sequence composed of 27 amino acids. This peptide is known for its biological activity and is often used in scientific research to study various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this peptide can be achieved through solid-phase peptide synthesis (SPPS) . This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired sequence is complete.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same principles as SPPS but are optimized for high throughput and efficiency.
Chemical Reactions Analysis
Types of Reactions
This peptide can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other residues to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis using specific reagents like N-methylmorpholine (NMM).
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
This peptide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigates protein-protein interactions and cellular signaling pathways.
Medicine: Explores potential therapeutic uses, such as in drug delivery systems.
Industry: Utilized in the development of biomaterials and biosensors.
Mechanism of Action
The mechanism of action of this peptide involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, triggering a cascade of biochemical events that lead to its observed effects. The exact pathways involved depend on the specific context in which the peptide is used.
Comparison with Similar Compounds
Similar Compounds
- H-Arg-Ser-Gly-Pro-Pro-Gly-Leu-Gln-Gly-Arg-Ala-Gln-Arg-Leu-D-Leu-Gln-Ala-Ser-Gly-Asn-His-Ala-Ala-Gly-Ile-Leu-Thr-Met-Gly-OH
- H-Arg-Ser-Gly-Pro-Pro-Gly-Leu-Gln-Gly-Arg-Ala-Gln-Arg-Leu-Leu-Gln-Ala-Ser-Gly-Asn-His-Ala-Ala-Gly-Ile-Leu-Thr-Met-NH2
Uniqueness
The uniqueness of H-Arg-Ser-Gly-Pro-Pro-Gly-Leu-Gln-Gly-Arg-Leu-Gln-Arg-Leu-Leu-Gln-Ala-Ser-Gly-Asn-His-Ala-Ala-Gly-Ile-Leu-Thr-Met-Gly-OH lies in its specific sequence and the resulting biological activity. Compared to similar peptides, it may exhibit different binding affinities, stability, and functional properties, making it valuable for targeted research applications.
Properties
Molecular Formula |
C125H214N44O37S |
---|---|
Molecular Weight |
2957.4 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetic acid |
InChI |
InChI=1S/C125H214N44O37S/c1-18-64(12)98(120(204)163-81(46-63(10)11)118(202)167-99(68(16)172)121(205)158-76(35-41-207-17)105(189)146-55-97(182)183)166-95(180)53-141-100(184)65(13)148-101(185)66(14)150-112(196)82(47-69-49-137-58-147-69)162-117(201)83(48-91(130)176)153-93(178)51-143-106(190)84(56-170)164-102(186)67(15)149-108(192)74(30-33-89(128)174)156-115(199)79(44-61(6)7)161-116(200)80(45-62(8)9)160-110(194)72(26-21-38-140-125(135)136)154-111(195)75(31-34-90(129)175)157-114(198)78(43-60(4)5)159-109(193)71(25-20-37-139-124(133)134)151-92(177)50-142-104(188)73(29-32-88(127)173)155-113(197)77(42-59(2)3)152-94(179)52-144-119(203)86-27-22-40-169(86)122(206)87-28-23-39-168(87)96(181)54-145-107(191)85(57-171)165-103(187)70(126)24-19-36-138-123(131)132/h49,58-68,70-87,98-99,170-172H,18-48,50-57,126H2,1-17H3,(H2,127,173)(H2,128,174)(H2,129,175)(H2,130,176)(H,137,147)(H,141,184)(H,142,188)(H,143,190)(H,144,203)(H,145,191)(H,146,189)(H,148,185)(H,149,192)(H,150,196)(H,151,177)(H,152,179)(H,153,178)(H,154,195)(H,155,197)(H,156,199)(H,157,198)(H,158,205)(H,159,193)(H,160,194)(H,161,200)(H,162,201)(H,163,204)(H,164,186)(H,165,187)(H,166,180)(H,167,202)(H,182,183)(H4,131,132,138)(H4,133,134,139)(H4,135,136,140)/t64-,65-,66-,67-,68+,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,98-,99-/m0/s1 |
InChI Key |
IAUOGYPUTYPJJF-SNEWULGUSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCSC)C(=O)NCC(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)NCC(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C2CCCN2C(=O)C3CCCN3C(=O)CNC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N |
Origin of Product |
United States |
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